molecular formula C10H15BrClNOS B3060160 1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride CAS No. 1845689-88-4

1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride

Cat. No. B3060160
CAS RN: 1845689-88-4
M. Wt: 312.65
InChI Key: MIFDKRFZQYFFNZ-UHFFFAOYSA-N
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Description

“1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride” is a chemical compound with the molecular formula C10H15BrClNOS . It is used in various research and development applications .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride”, involves complex organic chemistry reactions . The product is typically purified by crystallization from 96% ethanol and characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra .


Molecular Structure Analysis

The InChI code for “1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride” is 1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Neurobiology and Psychopharmacology

The pharmacological profile of compounds structurally related to "1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride" reveals their significant impact on neurobiology and psychopharmacology. Studies on compounds like phencyclidine (1-(1-phencyclohexyl) piperidine hydrochloride), which shares a similar piperidine core, have contributed to our understanding of CNS reactivity and schizophrenia. Phencyclidine acts at various levels of the central nervous system, altering sensory inputs and demonstrating unique pharmacological activities distinct from other psychotomimetic or anesthetic drugs (Domino, 1964).

Opioid Receptor Interactions

The study of opioid receptor interactions, especially with analogs of fentanyl such as ohmefentanyl, has been instrumental in understanding receptor-mediated phenomena. These studies, focusing on the stereochemistry of molecules, have elucidated how structural modifications affect biological activity and interaction with opioid receptors, paving the way for the development of more effective and selective analgesics (Brine et al., 1997).

Acetylcholinesterase Inhibition

Donepezil, a piperidine derivative, serves as a central acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Its effectiveness highlights the therapeutic potential of piperidine derivatives in managing neurodegenerative conditions by improving cognition and global function in patients (Román & Rogers, 2004).

Antipsychotic and Mood Disorder Treatment

Lurasidone, another benzisothiazole antipsychotic drug with a piperidine moiety, demonstrates the role of such compounds in treating psychotic and mood disorders. It showcases the efficacy and safety of piperidine derivatives in managing schizophrenia and bipolar depression, offering insights into their low risk of metabolic side effects (Pompili et al., 2018).

DNA Interaction and Cancer Research

Compounds like Hoechst 33258, a bis-benzimidazole derivative with a piperidine group, bind to the minor groove of DNA, demonstrating specificity for AT-rich sequences. This property is exploited in cancer research, providing a basis for the design of new drugs targeting DNA interactions (Issar & Kakkar, 2013).

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNOS.ClH/c11-8-5-10(14-7-8)6-12-3-1-9(13)2-4-12;/h5,7,9,13H,1-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFDKRFZQYFFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CS2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride

CAS RN

1845689-88-4
Record name 4-Piperidinol, 1-[(4-bromo-2-thienyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845689-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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